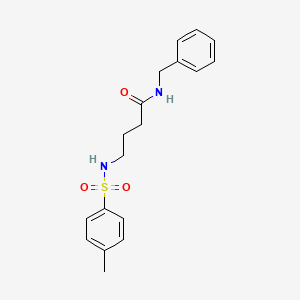

N-benzyl-4-(4-methylbenzenesulfonamido)butanamide

Description

Evolution of Sulfonamide Chemistry Research

The sulfonamide group (-SO₂NH₂) emerged as a cornerstone of antimicrobial therapy following Gerhard Domagk’s 1932 discovery of Prontosil, the first sulfa drug. Though sulfanilamide had been synthesized in 1908 by Paul Gelmo, its therapeutic potential remained unrecognized until Domagk demonstrated its efficacy against streptococcal infections in mice. This breakthrough catalyzed the "sulfa revolution," with over 5,000 sulfonamide derivatives synthesized between 1935 and 1945. Early research focused on bacteriostatic mechanisms, particularly competitive inhibition of dihydropteroate synthase (DHPS), which disrupts bacterial folate synthesis.

Structural modifications to the sulfonamide core, such as aromatic substitutions and N-alkylation, were pivotal in enhancing pharmacokinetic properties. For instance, sulfathiazole (1940) introduced a thiazole ring, improving solubility and reducing renal toxicity compared to sulfanilamide. These innovations established sulfonamides as versatile scaffolds capable of accommodating diverse functional groups while retaining bioactivity—a principle critical to developing N-benzyl-4-(4-methylbenzenesulfonamido)butanamide.

Development of N-Benzyl Derivatives in Organic Chemistry

N-Benzyl groups have been strategically employed in organic synthesis since the mid-20th century to modulate steric and electronic properties. The benzyl moiety (-CH₂C₆H₅) enhances lipophilicity, facilitating membrane permeability, while its aromatic ring enables π-π interactions with biological targets. In sulfonamide chemistry, N-benzylation emerged as a key strategy to mitigate crystallization issues common in early sulfa drugs.

For example, the introduction of N-benzyl groups in sulfonamide-based diuretics like bumetanide (1971) improved binding affinity to the Na⁺-K⁺-2Cl⁻ cotransporter. This precedent informed the design of this compound, where the benzyl group likely stabilizes the molecule’s conformation and enhances target engagement.

Emergence of Multi-Functional Sulfonamide Compounds

Modern sulfonamide research prioritizes multi-functionality through hybrid structures. This compound exemplifies this trend, combining:

- A sulfonamide core for DHPS inhibition or analogous target interactions.

- A 4-methylbenzenesulfonyl group to optimize steric bulk and electron-withdrawing effects.

- A butanamide spacer enhancing conformational flexibility and hydrogen-bonding capacity.

- An N-benzyl terminus improving pharmacokinetic properties.

Such hybrids are designed to address polypharmacology challenges. For instance, sulfonamide-carbonyl hybrids have demonstrated dual inhibition of carbonic anhydrase and cyclooxygenase-2 (COX-2). In this compound, the butanamide linker may enable simultaneous interactions with hydrophobic pockets and catalytic sites in target enzymes.

Positioning Within Contemporary Chemical Research Frameworks

This compound aligns with three key 21st-century research paradigms:

- Fragment-Based Drug Design (FBDD): The modular structure allows iterative optimization of individual domains (e.g., sulfonamide, benzyl, butanamide).

- Sustainable Chemistry: Recent methods emphasize atom-economical synthesis, such as one-pot sulfonylation-alkylation reactions, reducing waste.

- Computational Modeling: Density functional theory (DFT) studies predict the compound’s binding modes to targets like DHPS or γ-secretase, guiding synthetic efforts.

Ongoing studies explore its potential in Alzheimer’s disease (via γ-secretase modulation) and antibiotic resistance, reflecting the versatility of advanced sulfonamide derivatives.

Properties

IUPAC Name |

N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-15-9-11-17(12-10-15)24(22,23)20-13-5-8-18(21)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,20H,5,8,13-14H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGLEXYVCJQLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-methylbenzenesulfonamido)butanamide typically involves a substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-methylbenzenesulfonamido)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzyl and butanamide groups.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzyl-4-(4-methylbenzenesulfonamido)butanamide typically involves a two-step process that includes the formation of the sulfonamide followed by benzylation. The initial step utilizes 4-methylbenzenesulfonyl chloride reacted with a primary amine to yield the corresponding sulfonamide. The subsequent benzylation can be achieved through nucleophilic substitution reactions, often following an SN1-like mechanism due to the stability of the benzylic carbocation formed during the reaction .

Key Synthesis Steps:

- Formation of Sulfonamide : Reaction of 4-methylbenzenesulfonyl chloride with a primary amine.

- Benzylation : Treatment of the sulfonamide with benzyl bromide under suitable conditions to yield this compound.

Biological Activities

This compound and its derivatives have been investigated for their biological activities, particularly as inhibitors of γ-secretase. This enzyme plays a crucial role in the cleavage of type-1 transmembrane proteins, including the amyloid precursor protein (APP), which is implicated in Alzheimer's disease. Inhibition of γ-secretase leads to decreased production of amyloid β-peptide, potentially offering therapeutic benefits for Alzheimer's disease .

- Inhibition of γ-Secretase : Compounds with the N-benzylbenzenesulfonamide moiety have shown promise in inhibiting γ-secretase activity, which may contribute to reducing amyloid plaque formation in Alzheimer's patients .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammation-related disorders .

Therapeutic Applications

The therapeutic applications of this compound extend beyond neurodegenerative diseases. Its structural features suggest potential utility in various pharmacological contexts:

- Alzheimer's Disease : As mentioned, its role as a γ-secretase inhibitor positions it as a candidate for Alzheimer's treatment.

- Anti-inflammatory Agents : The compound's derivatives could serve as anti-inflammatory drugs due to their ability to modulate inflammatory pathways .

- Cancer Therapy : Sulfonamide derivatives have been explored for their potential anti-cancer properties, particularly in targeting specific cancer pathways .

Data Tables

The following table summarizes key findings related to the synthesis and biological activity of this compound:

| Study/Source | Synthesis Method | Biological Activity | Potential Application |

|---|---|---|---|

| Stenfors et al., 2020 | Two-step synthesis via sulfonyl chloride | Inhibition of γ-secretase | Alzheimer's Disease |

| Patent US5932598A | Prodrug formulation | Anti-inflammatory effects | Inflammation-related disorders |

| Research Findings | SN1-like benzylation mechanism | Potential anti-cancer activity | Cancer therapy |

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methylbenzenesulfonamido)butanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Impact

Key structural analogs include 3-oxo-N-(thiazol-2-yl)butanamide and its derivatives (e.g., compounds 5, 10a, and 11b from ), which share the butanamide core but differ in substituents. These analogs exhibit 100% PDE5 inhibition, attributed to their 2-aminothiazole and pyridine moieties, which mimic the heterocyclic pharmacophore of sildenafil. In contrast, N-benzyl-4-(4-methylbenzenesulfonamido)butanamide replaces the thiazole ring with a sulfonamido-benzyl system. This substitution may alter:

- Binding affinity : Sulfonamides can form hydrogen bonds with PDE5 catalytic sites, but bulkier benzyl groups might reduce steric compatibility compared to thiazole-based analogs.

- Solubility : The polar sulfonamide group may enhance aqueous solubility relative to thiazole derivatives.

Pharmacological Activity

Compounds 5, 10a, and 11b () achieved complete PDE5 inhibition (in vitro), while others (e.g., 7a, 7b) showed moderate activity. Molecular docking revealed that thiazole-based analogs adopt poses similar to sildenafil, with shape and electrostatic compatibility.

Data Table: Comparative Analysis of Butanamide Derivatives

Biological Activity

N-benzyl-4-(4-methylbenzenesulfonamido)butanamide is a compound of increasing interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with primary amines, followed by benzylation. The resulting compound features a sulfonamide moiety that is crucial for its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism of action is primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition prevents bacterial cell division, leading to a bacteriostatic effect. Studies have shown that various derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Sulfonamide derivatives have been shown to interact with specific molecular targets involved in cancer cell proliferation and survival. One study noted that certain derivatives could inhibit the expression of inflammatory cytokines such as IL-1β and IL-6, which are often associated with tumor progression . This suggests that this compound may play a role in modulating tumor microenvironments.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. Compounds with similar structures have shown efficacy in reducing inflammation markers in various models. The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines and pathways associated with inflammatory responses .

Research Findings and Case Studies

Q & A

Q. What synthetic strategies are effective for preparing N-benzyl-4-(4-methylbenzenesulfonamido)butanamide?

The synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with a benzylamine-containing butanamide precursor. Key steps include:

- Protection of reactive groups : Use tert-butyloxycarbonyl (Boc) or acetyl groups to prevent side reactions during sulfonamide formation .

- Coupling under mild conditions : Employ dichloromethane (DCM) or tetrahydrofuran (THF) as solvents with bases like triethylamine to facilitate sulfonamide bond formation .

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures ensure high purity .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR verify sulfonamide proton environments (δ 2.4–3.2 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 403.15) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours, followed by HPLC-PDA analysis to detect breakdown products (e.g., benzoic acid derivatives) .

- Oxidative stress : Treat with 3% H₂O₂ and monitor sulfoxide formation via TLC .

Advanced Research Questions

Q. How can molecular docking guide the study of its enzyme inhibition mechanisms?

- Receptor preparation : Use AutoDockTools to add hydrogens and assign charges to the protein (e.g., penicillin-binding proteins) .

- Grid parameterization : Focus on active sites (e.g., residues Ser130, Lys234 in PBP-2X) with a 60×60×60 Å grid .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and validate using MM/GBSA binding energy calculations .

Q. How to resolve contradictions between in vitro activity and cellular assay results?

- Orthogonal assays : Combine enzymatic inhibition (IC₅₀) with surface plasmon resonance (SPR) to confirm binding affinity .

- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .

- Structural analogs : Synthesize derivatives (e.g., replacing benzyl with morpholine) to isolate pharmacophoric features .

Q. What computational methods enhance target identification for this compound?

- Pharmacophore modeling : Use Schrödinger’s Phase to map essential features (e.g., sulfonamide as a hydrogen bond acceptor) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding mode stability (e.g., RMSF < 1.5 Å for key residues) .

- ADMET prediction : SwissADME evaluates drug-likeness (e.g., logP < 5, TPSA > 60 Ų) and alerts for toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.